Akt1&PKA-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

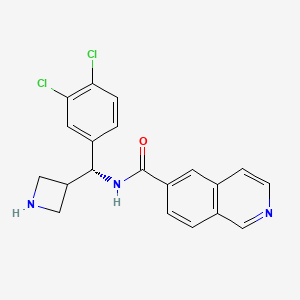

C20H17Cl2N3O |

|---|---|

Molecular Weight |

386.3 g/mol |

IUPAC Name |

N-[(R)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |

InChI |

InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m0/s1 |

InChI Key |

TWAIYMKBHKNSRO-IBGZPJMESA-N |

Isomeric SMILES |

C1C(CN1)[C@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |

Canonical SMILES |

C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Akt1&PKA-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Akt1&PKA-IN-2, also known as (R)-29, is a potent inhibitor of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA). This technical guide provides a comprehensive overview of its mechanism of action, drawing upon available quantitative data and established knowledge of the relevant signaling pathways. Due to the inaccessibility of the full primary research article, the detailed mechanism of action and specific experimental protocols are based on established methodologies in the field. This document is intended to serve as a valuable resource for researchers and drug development professionals working on Akt and PKA inhibitors.

Introduction to Akt and PKA Signaling

The Serine/Threonine kinases Akt and PKA are crucial regulators of numerous cellular processes. The PI3K/Akt pathway is a central node in cell signaling, governing survival, growth, proliferation, and metabolism.[1][2][3] PKA, a key component of the cyclic adenosine monophosphate (cAMP) signaling pathway, plays a vital role in regulating various cellular functions, including metabolism, gene expression, and cell growth. Given their significant roles in cellular homeostasis, dysregulation of the Akt and PKA pathways is implicated in a variety of diseases, most notably cancer. This has made them attractive targets for therapeutic intervention.

Akt1&PKA-IN-2: A Dual Inhibitor

Akt1&PKA-IN-2 is a small molecule inhibitor designed to target both Akt1 and PKA. Its dual-targeting nature presents a potential therapeutic advantage in cancers where both pathways contribute to tumor progression.

Quantitative Data

The inhibitory activity of Akt1&PKA-IN-2 has been quantified against its primary targets and a common off-target kinase, CDK2. This data is crucial for understanding its potency and selectivity profile.

| Target | IC50 (µM) |

| Akt1 | 0.007 |

| PKAα | 0.01 |

| CDK2α | 0.69 |

Table 1: In vitro inhibitory activity of Akt1&PKA-IN-2. Data sourced from MedchemExpress.

Proposed Mechanism of Action

While the precise molecular interactions of Akt1&PKA-IN-2 with its targets require further elucidation from the primary literature, a likely mechanism of action can be inferred based on its chemical structure and the nature of similar kinase inhibitors. It is proposed that Akt1&PKA-IN-2 acts as an ATP-competitive inhibitor.

In this model, the inhibitor binds to the ATP-binding pocket of the kinase domain of both Akt1 and PKA. This binding event prevents the natural substrate, ATP, from associating with the kinase, thereby blocking the phosphorylation of downstream substrates. The inhibition of Akt1 would lead to the suppression of its anti-apoptotic and pro-proliferative signaling. Similarly, the inhibition of PKA would disrupt cAMP-mediated signaling pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize kinase inhibitors like Akt1&PKA-IN-2. These are based on standard methodologies and may not reflect the exact procedures used in the primary research.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency (IC50) of Akt1&PKA-IN-2 against purified Akt1 and PKAα.

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

-

Purified recombinant human Akt1 and PKAα enzymes.

-

Specific peptide substrates for Akt1 and PKAα.

-

[γ-³²P]ATP or a fluorescently labeled ATP analog.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).

-

96-well filter plates or microplates.

-

Scintillation counter or fluorescence plate reader.

-

Akt1&PKA-IN-2 stock solution in DMSO.

Procedure:

-

Prepare serial dilutions of Akt1&PKA-IN-2 in kinase reaction buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto filter paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the fluorescence signal according to the assay kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Akt1&PKA-IN-2: A Technical Guide to Target Proteins, Binding Affinity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1&PKA-IN-2 is a potent inhibitor of the serine/threonine kinase Akt1 (also known as Protein Kinase Bα) and Protein Kinase A (PKA).[1] Developed as a tool for cancer research, this small molecule demonstrates selectivity for Akt1 over the closely related Cyclin-Dependent Kinase 2 (CDK2).[2] Understanding the target profile, binding affinities, and the cellular pathways modulated by Akt1&PKA-IN-2 is critical for its application in preclinical studies and for the development of novel therapeutics targeting the PI3K/Akt signaling axis, a pathway frequently dysregulated in human cancers.[3]

This technical guide provides a comprehensive overview of Akt1&PKA-IN-2, including its known target proteins and their binding affinities, detailed descriptions of the relevant signaling pathways, and a representative experimental protocol for determining kinase inhibitor potency.

Target Proteins and Binding Affinity

Akt1&PKA-IN-2 exhibits nanomolar inhibitory activity against its primary targets, Akt1 and PKAα. The compound also shows activity against CDK2, albeit at a significantly higher concentration, indicating a degree of selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Protein | IC50 (µM) |

| Akt1 | 0.007[1] |

| PKAα | 0.01[1] |

| CDK2α | 0.69[1] |

Table 1: In vitro inhibitory activity of Akt1&PKA-IN-2 against target kinases.

A structurally related compound, Akt1&PKA-IN-1, also demonstrates potent dual inhibition of Akt and PKA with selectivity over CDK2.

| Target Protein | IC50 (µM) |

| PKAα | 0.03 |

| Akt | 0.11 |

| CDK2 | 9.8 |

Table 2: In vitro inhibitory activity of the related compound Akt1&PKA-IN-1.

Signaling Pathways

Akt1 and PKA are key nodes in distinct but interconnected signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.

The PI3K/Akt1 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth in response to extracellular signals.[4]

Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] Akt1, through its pleckstrin homology (PH) domain, is recruited to the plasma membrane by binding to PIP3.[5] At the membrane, Akt1 is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mTORC2 complex.[6]

Downstream Effects: Once activated, Akt1 phosphorylates a wide array of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins such as BAD and Caspase-9, and activation of anti-apoptotic factors like NF-κB.[6]

-

Cell Growth and Proliferation: Activation of the mTORC1 pathway, which promotes protein synthesis, and phosphorylation of cell cycle regulators like p21 and p27.[2][6]

-

Metabolism: Regulation of glucose metabolism through the phosphorylation of substrates like GSK3β and AS160.[6][7]

Inhibition by Akt1&PKA-IN-2: Akt1&PKA-IN-2, as an ATP-competitive inhibitor, is predicted to bind to the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates and blocking the pro-survival and pro-growth signals.

Caption: The PI3K/Akt1 Signaling Pathway and its inhibition by Akt1&PKA-IN-2.

The PKA Signaling Pathway

Protein Kinase A (PKA) is a central component of the cyclic AMP (cAMP) signaling pathway, which is activated by a variety of extracellular signals, including hormones and neurotransmitters.[8][9]

Activation: The pathway is initiated when a ligand binds to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase.[10] Adenylyl cyclase then converts ATP to cAMP.[10] PKA exists as an inactive tetramer consisting of two regulatory subunits and two catalytic subunits.[11] The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.[1][10]

Downstream Effects: The active PKA catalytic subunits phosphorylate a multitude of downstream substrates, which can be located in the cytoplasm and the nucleus.[12] This phosphorylation cascade regulates diverse cellular functions, including:

-

Metabolism: PKA plays a key role in regulating glycogen and lipid metabolism.[12]

-

Gene Expression: PKA can phosphorylate transcription factors such as CREB (cAMP response element-binding protein), which in turn modulates the expression of target genes.[1][12]

-

Cell Function: PKA is involved in processes such as muscle contraction, neuronal activity, and cell growth.[10][11]

Inhibition by Akt1&PKA-IN-2: By inhibiting the catalytic subunit of PKA, Akt1&PKA-IN-2 blocks the phosphorylation of its downstream targets, thereby interfering with cAMP-mediated signaling.

Caption: The PKA Signaling Pathway and its inhibition by Akt1&PKA-IN-2.

Experimental Protocols

The determination of the IC50 values for kinase inhibitors like Akt1&PKA-IN-2 is typically performed using in vitro biochemical assays. While the specific protocol for Akt1&PKA-IN-2 from the original publication is not publicly available, a general methodology for a radiometric protein kinase assay is provided below. This type of assay directly measures the enzymatic activity of the kinase.

Representative Protocol: In Vitro Radiometric Protein Kinase Assay

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase (e.g., Akt1, PKA)

-

Kinase-specific peptide substrate

-

[γ-32P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Test compound (e.g., Akt1&PKA-IN-2) dissolved in DMSO

-

ATP solution

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, the purified kinase, and the specific peptide substrate.

-

Inhibitor Incubation: Add a small volume of the diluted test compound or DMSO (for the control) to the reaction mixture. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km of the kinase for ATP. Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction and Spotting: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unincorporated [γ-32P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times (e.g., 3-4 times for 5-10 minutes each) in a bath of 0.75% phosphoric acid to remove the unreacted [γ-32P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated 32P using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of a kinase inhibitor using a radiometric assay.

Conclusion

Akt1&PKA-IN-2 is a valuable chemical probe for studying the complex roles of Akt1 and PKA in cellular signaling. Its potent and selective inhibitory activity allows for the targeted interrogation of these pathways in various experimental models. The data and protocols presented in this guide offer a foundational resource for researchers utilizing Akt1&PKA-IN-2 to investigate the physiological and pathological functions of these critical kinases and to explore their potential as therapeutic targets. Further studies to elucidate the full kinase selectivity profile of Akt1&PKA-IN-2 would provide an even more comprehensive understanding of its cellular effects.

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. Design and synthesis of novel amide AKT1 inhibitors with selectivity over CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Phosphorylation-dependent substrate selectivity of protein kinase B (AKT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Roles of Akt1 and PKA in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a detailed examination of the Protein Kinase B (Akt1) and Protein Kinase A (PKA) signaling pathways, two critical serine/threonine kinases that govern a multitude of cellular processes. We will explore their mechanisms of activation, downstream targets, points of crosstalk, and the experimental methodologies used to investigate their functions.

The Akt1 (Protein Kinase B) Signaling Pathway

Akt1 is a central node in signaling pathways that regulate cell survival, growth, proliferation, and metabolism.[1][2][3] Its activation is tightly controlled and often dysregulated in diseases like cancer and type 2 diabetes.[4][5][6]

Mechanism of Akt1 Activation

Akt1 activation is a multi-step process initiated by growth factors or hormones binding to receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4][5]

-

PI3K Activation: Upon receptor activation, Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane and activated.[5]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]

-

Membrane Recruitment: Akt1, via its Pleckstrin Homology (PH) domain, binds to PIP3, leading to its translocation from the cytosol to the plasma membrane.[6][7]

-

Full Activation through Phosphorylation: For full activation, Akt1 requires phosphorylation at two key residues:

The dual phosphorylation releases autoinhibition and stabilizes the active conformation of the kinase.[7]

Downstream Effects of Akt1 Signaling

Activated Akt1 phosphorylates a vast array of substrates in the cytosol and nucleus, typically on a consensus sequence (R-X-R-X-X-S/T-Hyd, where Hyd is a hydrophobic residue).[5] This phosphorylation can either activate or inhibit the target protein, leading to diverse cellular outcomes.

-

Cell Survival and Apoptosis Inhibition: Akt1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, including BAD and Forkhead box O (FOXO) transcription factors.[2][4] Phosphorylation of FOXO factors sequesters them in the cytoplasm, preventing the transcription of genes involved in apoptosis.

-

Cell Growth and Proliferation: Akt1 activates the mTORC1 signaling complex by phosphorylating and inhibiting TSC2.[4] Activated mTORC1 then promotes protein synthesis and cell growth.[4]

-

Metabolism: Akt1 plays a key role in glucose metabolism by mediating the translocation of the glucose transporter GLUT4 to the cell surface in response to insulin.[2] It also promotes glycogen synthesis by phosphorylating and inhibiting Glycogen Synthase Kinase 3 (GSK3).[4]

The PKA (Protein Kinase A) Signaling Pathway

PKA, also known as cAMP-dependent protein kinase, is a ubiquitous enzyme that mediates cellular responses to a variety of extracellular signals, particularly those that elevate intracellular cyclic AMP (cAMP) levels. It regulates processes such as metabolism, gene expression, and memory formation.[9]

Mechanism of PKA Activation

The canonical activation of PKA is driven by the second messenger cAMP.[10]

-

GPCR Activation: Hormones or neurotransmitters bind to Gs-protein coupled receptors (GPCRs), activating the associated Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[10]

-

Holoenzyme Dissociation: In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[11] The binding of two cAMP molecules to each regulatory subunit induces a conformational change, causing the release of the active catalytic subunits.[12][10][11]

-

Substrate Phosphorylation: The freed catalytic subunits are now active and can phosphorylate target proteins on serine or threonine residues within a specific consensus sequence (R-R-X-S/T-Hyd).

Downregulation occurs via phosphodiesterases (PDEs) which hydrolyze cAMP to AMP, reducing PKA activation.[12]

Downstream Effects of PKA Signaling

Active PKA catalytic subunits phosphorylate a wide range of proteins, leading to changes in enzyme activity, ion channel function, and gene transcription.[13]

-

Metabolic Regulation: PKA is a key regulator of energy balance.[14][15] In response to glucagon or epinephrine, PKA phosphorylates and activates phosphorylase kinase, promoting glycogen breakdown, while simultaneously phosphorylating and inhibiting glycogen synthase to halt glycogen synthesis.[13]

-

Gene Expression: PKA can translocate to the nucleus where it phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein).[9][13] Phosphorylated CREB recruits co-activators to regulate the transcription of genes involved in metabolism, proliferation, and survival.[13][15]

-

Other Cellular Functions: PKA is involved in a vast array of other functions, including the regulation of ion channels in cardiac muscle, synaptic transmission, and cytoskeleton remodeling.[10]

Crosstalk Between Akt1 and PKA Pathways

While often studied as separate linear pathways, Akt1 and PKA signaling networks are interconnected. This crosstalk allows for the integration of diverse signals to fine-tune cellular responses. A significant point of interaction is the direct phosphorylation and activation of Akt by PKA, which can occur independently of the canonical PI3K pathway.[16][17] This interaction is crucial in certain cellular contexts, such as protecting endothelial cells from apoptosis during ischemic preconditioning.[16][17]

Quantitative Data Summary

This table summarizes key quantitative and qualitative data related to Akt1 and PKA.

| Parameter | Akt1 | PKA |

| Full Name | Protein Kinase B alpha | cAMP-dependent Protein Kinase |

| Aliases | PKB, RAC-PK-alpha[1] | cAPK |

| Activating Ligands | Growth factors (PDGF, EGF), Insulin, IGF-1[1] | Hormones (Glucagon, Epinephrine), Neurotransmitters |

| Activation Mechanism | Phosphorylation at T308 (by PDK1) and S473 (by mTORC2)[7][8] | Binding of cAMP to regulatory subunits, releasing catalytic subunits |

| Primary Second Messenger | PIP3[7] | cAMP |

| Substrate Consensus | R-X-R-X-X-S/T-Hyd[5] | R-R-X-S/T-Hyd |

| Key Downstream Targets | GSK3, FOXO, TSC2, BAD, mTORC1[2][4] | CREB, Glycogen Synthase, Phosphorylase Kinase[13][15] |

| Core Cellular Functions | Survival, growth, proliferation, metabolism[2][3] | Metabolism, gene expression, memory, cell growth[14][9][18] |

Experimental Protocols

Investigating Akt1 and PKA signaling relies on a set of core biochemical techniques.

Kinase Activity Assay

This assay measures the phosphotransferase activity of a kinase on a specific substrate.

Principle: Immunoprecipitated Akt1 or PKA is incubated with a specific substrate (e.g., GSK-3 for Akt, Kemptide for PKA) and ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production). The amount of phosphorylated substrate is then quantified to determine kinase activity.[19][20][21]

Detailed Methodology (Example: ADP-Glo™ Luminescent Assay): [19][21]

-

Immunoprecipitation (if using cell lysate): Isolate the target kinase from cell lysate using a specific antibody coupled to Protein A/G beads (see Co-IP protocol).

-

Kinase Reaction Setup: In a 96-well plate, combine:

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[19]

-

ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and uses the new ATP to drive a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.[19]

-

Quantification: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Western Blotting

Used to detect specific proteins (e.g., total Akt1, phospho-Akt1 S473) in a complex mixture.

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein.

Detailed Methodology: [22][23]

-

Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a Bradford or BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by molecular weight on a polyacrylamide gel by applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electric current.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt1 S473) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBS-T) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager.

Co-Immunoprecipitation (Co-IP)

Used to identify protein-protein interactions (e.g., interaction between PKA and Akt).[24][25][26]

Principle: An antibody against a known "bait" protein is used to pull down the bait and any stably interacting "prey" proteins from a cell lysate.[24]

Detailed Methodology: [24][27]

-

Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[24]

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding of proteins to the beads. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary "bait" antibody (e.g., anti-PKA) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C to form antibody-antigen complexes.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting, probing for the expected "prey" protein (e.g., anti-Akt1).

References

- 1. AKT1 - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. PKA Signaling → Area [lifestyle.sustainability-directory.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. pnas.org [pnas.org]

- 12. Protein kinase A - Wikipedia [en.wikipedia.org]

- 13. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PKA modulators and how do they work? [synapse.patsnap.com]

- 15. PKA functions in metabolism and resistance to obesity: lessons from mouse and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross-talk between PKA and Akt protects endothelial cells from apoptosis in the late ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 19. promega.jp [promega.jp]

- 20. merckmillipore.com [merckmillipore.com]

- 21. promega.com [promega.com]

- 22. ccrod.cancer.gov [ccrod.cancer.gov]

- 23. genscript.com [genscript.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 26. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 27. assaygenie.com [assaygenie.com]

The PI3K/Akt/mTOR Pathway: A Core Axis in Cancer Progression and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation is a hallmark of many human cancers, making it one of the most intensely studied pathways in oncology and a prime target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway's role in cancer progression, details key experimental methodologies for its study, and summarizes preclinical and clinical data for targeted inhibitors.

The Core Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[2][5] This activation recruits and activates Class I PI3Ks at the plasma membrane.

PI3K Activation and Downstream Signaling:

-

PI3K Activation: Class I PI3Ks, which are heterodimers of a catalytic subunit (p110) and a regulatory subunit (p85), phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7]

-

Akt Recruitment and Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1).[5][8] At the membrane, Akt is phosphorylated and activated by PDK1 at threonine 308 and by mTOR Complex 2 (mTORC2) at serine 473.[2][9]

-

mTORC1 Activation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This leads to the activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[10][11]

Negative Regulation: The pathway is tightly controlled by negative regulators, most notably the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[6][12] Loss of PTEN function is a common event in cancer, leading to sustained pathway activation.[3]

Role in Cancer Progression

Hyperactivation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of cancers, driving tumorigenesis and progression through its influence on key cancer hallmarks.[6][13][14]

-

Sustained Proliferative Signaling: The pathway promotes cell cycle progression and cell growth by activating mTORC1, which in turn phosphorylates downstream effectors like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[10][14]

-

Evasion of Apoptosis: Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad and caspase-9.[10][15]

-

Metabolic Reprogramming: The pathway plays a central role in reprogramming cellular metabolism to support the high energetic and biosynthetic demands of cancer cells.[1]

-

Angiogenesis: Akt can promote the formation of new blood vessels, which is essential for tumor growth and metastasis.[11]

-

Invasion and Metastasis: The pathway can regulate cell motility and invasion, contributing to the metastatic spread of cancer.[11]

Dysregulation of this pathway in cancer can occur through various mechanisms, including:

-

Mutations: Activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) and the AKT1 gene are common in many cancers.[3]

-

Gene Amplification: Amplification of genes encoding pathway components, such as PIK3CA and AKT, can lead to their overexpression.[3]

-

Loss of Tumor Suppressors: Inactivation of the PTEN tumor suppressor gene through mutation, deletion, or epigenetic silencing is a frequent cause of pathway hyperactivation.[3][6]

Therapeutic Targeting of the PI3K/Akt/mTOR Pathway

The central role of the PI3K/Akt/mTOR pathway in cancer has made it an attractive target for drug development. Several inhibitors targeting different nodes of the pathway have been developed and are in various stages of clinical investigation, with some already approved for clinical use.[16]

PI3K Inhibitors

PI3K inhibitors can be broadly classified into pan-PI3K inhibitors, which target all Class I isoforms, and isoform-specific inhibitors.

| Inhibitor | Target(s) | Select IC50 Values (nM) | Cancer Cell Line(s) |

| Buparlisib (BKM120) | Pan-Class I PI3K | p110α: 52, p110β: 166, p110γ: 262, p110δ: 116 | Various |

| Alpelisib (BYL719) | PI3Kα-specific | p110α: 5 | Breast Cancer |

| Idelalisib | PI3Kδ-specific | p110δ: 2.5 | Hematologic Malignancies |

| Copanlisib | Pan-Class I PI3K (potent against α, δ) | p110α: 0.5, p110δ: 0.7 | Various |

| TG-100-115 | Pan-PI3K (potent against γ, δ) | p110γ: 83, p110δ: 235 | Not specified in cancer trials |

Table 1: Preclinical Activity of Select PI3K Inhibitors.[17][18]

Akt Inhibitors

Akt inhibitors are being investigated as both monotherapies and in combination with other anticancer agents.

| Inhibitor | Type | Status |

| Ipatasertib (GDC-0068) | ATP-competitive | Phase III Clinical Trials |

| Capivasertib | ATP-competitive | Phase III Clinical Trials |

| MK-2206 | Allosteric | Phase II Clinical Trials |

Table 2: Select Akt Inhibitors in Clinical Development.[19][20]

mTOR Inhibitors

mTOR inhibitors, particularly rapamycin analogs (rapalogs), were among the first targeted therapies for this pathway to gain regulatory approval.

| Inhibitor | Type | Approved Indications (Select) |

| Everolimus (Afinitor) | Rapalog (mTORC1 inhibitor) | Advanced HR+ breast cancer, renal cell carcinoma, neuroendocrine tumors |

| Temsirolimus (Torisel) | Rapalog (mTORC1 inhibitor) | Renal cell carcinoma |

| Sirolimus (Rapamune) | Rapalog (mTORC1 inhibitor) | Primarily used as an immunosuppressant |

Table 3: Approved mTOR Inhibitors.[21][22][23]

Clinical Trial Data Summary

The clinical efficacy of targeting the PI3K/Akt/mTOR pathway is an active area of research, with several key clinical trials providing valuable insights.

| Drug | Trial Name | Phase | Cancer Type | Key Findings |

| Alpelisib + Fulvestrant | SOLAR-1 | III | HR+, HER2-, PIK3CA-mutated advanced breast cancer | Median PFS: 11.0 months vs 5.7 months with placebo + fulvestrant.[21] |

| Alpelisib + Endocrine Therapy | BYLieve | II | HR+, HER2-, PIK3CA-mutated advanced breast cancer (post-CDK4/6i) | Median PFS: 5.6 - 8.0 months across cohorts.[24] |

| Ipatasertib + Paclitaxel | LOTUS | II | Metastatic triple-negative breast cancer (mTNBC) | Median PFS in PIK3CA/AKT1/PTEN-altered tumors: 9.0 months vs 4.9 months with placebo + paclitaxel.[14] |

| Ipatasertib + Paclitaxel | IPATunity130 | III | PIK3CA/AKT1/PTEN-altered advanced TNBC | Did not meet primary endpoint of improved PFS.[8][9] |

| Everolimus + Exemestane | BOLERO-2 | III | HR+, HER2- advanced breast cancer | Median PFS: 6.9 months vs 2.8 months with placebo + exemestane.[3] |

| Everolimus + Fulvestrant | PrE0102 | II | HR+, HER2- advanced breast cancer (AI-resistant) | Median PFS: 10.3 months vs 5.1 months with placebo + fulvestrant.[25] |

Table 4: Summary of Key Clinical Trial Results for PI3K/Akt/mTOR Pathway Inhibitors.

Key Experimental Protocols

Studying the PI3K/Akt/mTOR pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for some of the most common assays.

Western Blotting for Phosphorylated Akt (Ser473)

This protocol is for detecting the activation state of Akt by measuring its phosphorylation at serine 473.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.[20]

-

Centrifuge lysates at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[20]

-

Determine protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.[20]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.[20]

-

Strip the membrane and re-probe with an anti-total Akt antibody as a loading control.[20]

In Vitro PI3K Kinase Assay

This assay measures the enzymatic activity of PI3K.

Materials:

-

PI3K enzyme

-

PIP2 substrate

-

Kinase reaction buffer

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Thin-layer chromatography (TLC) plates (for radioactive assay)

-

Luminometer (for ADP-Glo™ assay)

Procedure (using ADP-Glo™ Kinase Assay):

-

Prepare the PI3K reaction buffer/lipid substrate mixture.

-

Dilute the PI3K enzyme into the reaction buffer/substrate mixture.

-

Add the test inhibitor or vehicle to the wells of a microplate.

-

Add the enzyme/lipid mixture to the wells.

-

Initiate the reaction by adding ATP.

-

Add ADP-Glo™ Reagent to deplete unused ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a luminometer. The signal is proportional to PI3K activity.[10]

In Vitro mTORC1 Kinase Assay

This protocol is for measuring the kinase activity of immunoprecipitated mTORC1.

Materials:

-

Cell lysis buffer (CHAPS-based)

-

Antibody against an mTORC1 component (e.g., Raptor)

-

Protein A/G beads

-

mTOR kinase assay buffer

-

Recombinant inactive substrate (e.g., GST-4E-BP1)

-

ATP

-

SDS-PAGE and Western blotting reagents

-

Antibody against the phosphorylated substrate (e.g., anti-phospho-4E-BP1)

Procedure:

-

Lyse cells in CHAPS lysis buffer.[27]

-

Immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G beads.[27]

-

Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.[28]

-

Resuspend the beads in kinase assay buffer containing the inactive substrate (e.g., GST-4E-BP1) and ATP.[27]

-

Incubate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.[27]

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the inhibitor for the desired time period.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS).

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Culture and treat cells as required.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS and then resuspend in binding buffer.[12]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate at room temperature for 15 minutes in the dark.[19]

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

The PI3K/Akt/mTOR pathway remains a critical area of focus in cancer research and drug development. Its central role in promoting cancer cell proliferation and survival makes it a highly validated therapeutic target. While inhibitors of this pathway have shown promise, challenges such as acquired resistance and managing on-target toxicities remain. A deeper understanding of the intricate regulation of this pathway, the development of more selective inhibitors, and the identification of predictive biomarkers will be crucial for maximizing the clinical benefit of targeting the PI3K/Akt/mTOR axis in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and clinicians working to advance this important field.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. m.youtube.com [m.youtube.com]

- 3. dovepress.com [dovepress.com]

- 4. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K (p120γ) Protocol [promega.jp]

- 11. promega.de [promega.de]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

- 17. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]

- 19. kumc.edu [kumc.edu]

- 20. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 21. jadpro.com [jadpro.com]

- 22. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 23. Facebook [cancer.gov]

- 24. ascopubs.org [ascopubs.org]

- 25. targetedonc.com [targetedonc.com]

- 26. promega.com [promega.com]

- 27. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 28. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Downstream effectors of Akt1 and PKA signaling

An In-depth Technical Guide to the Downstream Effectors of Akt1 and PKA Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the downstream signaling pathways of two critical serine/threonine kinases: Akt1 (Protein Kinase B) and PKA (Protein Kinase A). Understanding the intricate network of substrates and cellular outcomes regulated by these kinases is paramount for research in numerous fields, including cancer biology, metabolism, and neuroscience. This document summarizes key downstream effectors, presents quantitative data on pathway modulation, outlines essential experimental protocols, and provides visual representations of the signaling cascades.

Akt1 is a central node in signal transduction, governing fundamental cellular processes such as survival, growth, proliferation, and metabolism.[1][2] Its activation is typically initiated by growth factors or hormones that engage receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1] PI3K generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt1 to the plasma membrane.[1][3] Full activation of Akt1 requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4][5] Once active, Akt1 phosphorylates a multitude of downstream substrates, characteristically at sites with the consensus motif R-X-R-X-X-S/T.[2][3]

Core Downstream Effectors of Akt1

Activated Akt1 orchestrates a wide array of cellular functions by phosphorylating and thereby modulating the activity of numerous downstream proteins.[6][7] Key effectors are detailed below.

- Cell Survival and Apoptosis Inhibition : Akt1 promotes cell survival by directly inhibiting pro-apoptotic proteins. It phosphorylates and inactivates Bad , a pro-apoptotic member of the Bcl-2 family, preventing it from binding and inhibiting the anti-apoptotic protein Bcl-xL.[4] Akt1 also phosphorylates and activates IKKα , leading to the activation of the NF-κB transcription factor, which upregulates the expression of survival genes.[1] Furthermore, Akt1 can phosphorylate MDM2 , which in turn inhibits the tumor suppressor p53.[1][8]

- Cell Growth and Protein Synthesis : A major downstream target of Akt1 is the tuberous sclerosis complex (TSC) , specifically the TSC2 subunit. Akt1-mediated phosphorylation inhibits the TSC1/TSC2 complex, relieving its suppression of the small GTPase Rheb. This allows Rheb to activate the mammalian target of rapamycin complex 1 (mTORC1) , a master regulator of cell growth.[3] Activated mTORC1 then phosphorylates downstream targets like S6 kinase (S6K) and 4E-BP1 to promote protein synthesis.

- Cell Cycle Progression : Akt1 influences the cell cycle by phosphorylating and inhibiting cell cycle inhibitors, such as p21 and p27 .[4] It also phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3) . In its active state, GSK3 can inhibit cell cycle progression; therefore, its inactivation by Akt1 promotes proliferation.

- Metabolism : Akt1 plays a crucial role in glucose metabolism. It promotes the translocation of the glucose transporter GLUT4 to the cell membrane, enhancing glucose uptake. It also activates glycogen synthesis by inactivating GSK3, which is an inhibitor of glycogen synthase.

- Gene Expression : Akt1 regulates gene expression by phosphorylating and inhibiting the Forkhead box O (FOXO) family of transcription factors (e.g., FOXO1, FOXO3a).[3][4] Phosphorylation by Akt1 leads to the nuclear exclusion and degradation of FOXO proteins, preventing them from transcribing genes involved in apoptosis and cell cycle arrest.

Akt1 Signaling Pathway Diagram

The following diagram illustrates the core components of the Akt1 signaling cascade, from receptor activation to the regulation of its primary downstream effectors.

Caption: A simplified diagram of the Akt1 signaling pathway.

Quantitative Data on Akt1 Pathway Modulation

The following table summarizes quantitative findings from a study where Akt1 knockdown in Human Lens Epithelial Cells (HLECs) led to a compensatory upregulation of Akt2 and subsequent changes in downstream effector phosphorylation, particularly in response to oxidative stress (H₂O₂).

| Target Protein | Condition | Fold Change in Phosphorylation (vs. Mock Control) | Cellular Outcome | Reference |

| Akt (S473) | Akt1 knockdown | ~2.5-fold increase | Increased overall Akt activity | [8] |

| MDM2 (S166) | Akt1 knockdown | ~2.0-fold increase | Enhanced p53 degradation, promoting survival | [8] |

| p53 (S15) | Akt1 knockdown + H₂O₂ | Attenuated increase (~1.5-fold vs. ~3.0-fold in mock) | Reduced pro-apoptotic signaling | [8] |

| GSK-3β (S9) | Akt1 knockdown | ~2.0-fold increase | Inhibition of GSK-3β, stabilizing anti-apoptotic MCL-1 | [8] |

| FOXO3A (S253) | Akt1 knockdown + H₂O₂ | ~2.5-fold increase | Enhanced degradation of FOXO3A, downregulating pro-apoptotic Bim | [8] |

| Data are approximated from graphical representations in the cited literature for illustrative purposes. |

The PKA (Protein Kinase A) Signaling Pathway

Protein Kinase A (PKA) is a ubiquitously expressed enzyme that mediates the effects of the second messenger cyclic AMP (cAMP).[9] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[10] The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits.[10] These C-subunits are then free to phosphorylate a wide range of substrate proteins on serine or threonine residues within the consensus motif (R/K)-(R/K)-X-(S/T), thereby regulating a vast number of cellular processes including metabolism, gene expression, and cell growth.[11][12]

Core Downstream Effectors of PKA

PKA's diverse functions are realized through the phosphorylation of numerous cellular proteins.[9][11]

- Gene Expression : The most well-characterized nuclear target of PKA is the cAMP response element-binding protein (CREB) .[10] Upon phosphorylation by the PKA catalytic subunit, CREB recruits transcriptional co-activators like CBP/p300 to cAMP response elements (CREs) in the promoters of target genes, thereby modulating their transcription.[1]

- Metabolism : PKA is a key regulator of glycogen and lipid metabolism.[9] In hepatocytes and adipocytes, hormones like glucagon and epinephrine elevate cAMP levels, activating PKA.[9] PKA then phosphorylates and activates phosphorylase kinase , which in turn activates glycogen phosphorylase to promote glycogenolysis. Simultaneously, PKA phosphorylates and inactivates glycogen synthase , halting glycogen synthesis. PKA also phosphorylates and activates hormone-sensitive lipase (HSL) , initiating lipolysis.[11]

- Cell Signaling and Crosstalk : PKA can modulate other signaling pathways. For instance, activated PKA can repress the Raf-MEK-ERK pathway by phosphorylating and inhibiting Raf1 .[11] It also participates in crosstalk with the Akt pathway; in some contexts, PKA can lead to the activation of Akt.

- Muscle Contraction : In cardiac muscle, PKA activation increases contractility (inotropy) and relaxation rate (lusitropy).[9] It phosphorylates targets such as L-type calcium channels and phospholamban , which regulates the SERCA2a calcium pump, leading to enhanced calcium cycling.[9][11]

PKA Signaling Pathway Diagram

This diagram outlines the activation of PKA by cAMP and its subsequent effects on key downstream targets in the cytoplasm and nucleus.

Caption: Overview of the PKA signaling cascade.

Quantitative Data on PKA Pathway Modulation

A systems-level phosphoproteomic study using SILAC (stable isotope labeling of amino acids in cell culture) identified numerous PKA-dependent phosphorylation sites in kidney epithelial cells. The table below highlights a selection of newly identified PKA targets and the relative change in their phosphorylation upon PKA knockout.

| Target Protein | Phosphorylation Site | Log₂ Fold Change (PKA KO / WT) | Putative Function | Reference |

| Arhgef11 | S1246 | -2.8 | Rho guanine nucleotide exchange factor | [12] |

| Acot7 | S15 | -2.6 | Acyl-coenzyme A thioesterase 7 | [12] |

| Mycbp2 | S2459 | -2.3 | E3 ubiquitin-protein ligase | [12] |

| Tbc1d4 | S595 | -2.1 | Rab-GTPase-activating protein | [12] |

| Pde4d | S143 | -1.9 | Phosphodiesterase 4D | [12] |

| A negative Log₂ fold change indicates a decrease in phosphorylation in PKA knockout cells, identifying the site as a likely PKA target. |

Appendix: Experimental Protocols

The study of Akt1 and PKA signaling relies on a variety of biochemical and cell-based assays. Below are generalized protocols for two fundamental techniques.

Protocol: Western Blotting for Phosphorylated Proteins

Western blotting is the most common method for assessing the phosphorylation state of a specific protein.[13] This technique requires careful optimization to preserve the labile phosphate groups and ensure specific antibody binding.[14][15]

I. Sample Preparation and Lysis

-

Cell Culture and Treatment : Grow cells to desired confluency. If applicable, stimulate cells with agonists (e.g., EGF for Akt pathway) or inhibitors for a predetermined time course to induce phosphorylation.[16]

-

Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[17] This is a critical step to prevent dephosphorylation.[15]

-

Quantification : Determine protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

II. SDS-PAGE and Membrane Transfer

-

Sample Denaturation : Add an equal volume of 2x Laemmli sample buffer to a standardized amount of protein lysate (e.g., 20-30 µg). Heat samples at 95°C for 5 minutes.[14]

-

Electrophoresis : Load samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

-

Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane. PVDF is often recommended for its robustness, especially if stripping and reprobing are planned.[15]

III. Immunodetection

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is highly recommended over non-fat milk, as milk contains phosphoproteins (like casein) that can cause high background.[16][17] Avoid phosphate-based buffers (PBS) as the free phosphate can interfere with phospho-specific antibody binding.[15]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Dilute the antibody in blocking buffer (e.g., 1-5% BSA in TBST) and incubate overnight at 4°C with gentle agitation.[14]

-

Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody species) for 1 hour at room temperature.

-

Final Washes : Repeat the washing step with TBST.

IV. Detection and Analysis

-

Signal Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[17]

-

Stripping and Reprobing : To normalize the phospho-protein signal, the membrane can be stripped of the antibodies and reprobed with an antibody against the total protein (e.g., total Akt1). This serves as a loading control.[15][16]

-

Quantification : Densitometry analysis is used to quantify the band intensities. The phospho-protein signal is normalized to the total protein signal for each sample.

Protocol: In Vitro Kinase Activity Assay

Kinase activity assays measure the catalytic function of a kinase and are invaluable for identifying inhibitors and characterizing enzyme kinetics.[18] Methods range from traditional radiometric assays to modern fluorescence- and luminescence-based techniques.[19][20]

I. Assay Principle (Generic Fluorescence-Based) This protocol describes a common non-radioactive method that measures the amount of ATP consumed during the kinase reaction. The remaining ATP is converted into a detectable signal (e.g., luminescence). A decrease in signal corresponds to higher kinase activity.

II. Reagents and Setup

-

Kinase : Purified, active Akt1 or PKA enzyme.

-

Substrate : A specific peptide or protein substrate for the kinase. Generic substrates like casein or myelin basic protein can also be used.[18]

-

ATP : High-purity ATP at a concentration near the Kₘ for the kinase, if known.

-

Assay Buffer : A buffer optimized for kinase activity, typically containing MgCl₂, DTT, and a buffering agent (e.g., HEPES).

-

Detection Reagent : A commercial kit (e.g., ADP-Glo™, Kinase-Glo®) that measures ATP or ADP levels.[20]

-

Test Compounds : Potential inhibitors dissolved in DMSO.

III. Procedure

-

Reaction Setup : In a multi-well plate (e.g., 384-well), add the assay buffer, substrate, and kinase.

-

Compound Addition : Add the test compounds (inhibitors) or DMSO (vehicle control) to the appropriate wells.

-

Initiate Reaction : Add ATP to all wells to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop Reaction & Detect : Add the detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and initiates a process to measure the remaining ATP. For example, in a luminescence-based assay, a luciferase/luciferin reaction will generate light proportional to the amount of ATP.

-

Data Acquisition : Read the signal (e.g., luminescence) using a plate reader.

IV. Data Analysis

-

Controls : Include "no kinase" controls (background) and "no inhibitor" controls (maximum activity).

-

Calculation : Kinase activity is inversely proportional to the signal. Calculate the percent inhibition for each test compound relative to the controls.

-

IC₅₀ Determination : Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening kinase inhibitors using an in vitro biochemical assay.

Caption: Workflow for an in vitro kinase inhibitor screening assay.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. AKT Kinase Pathway: A Leading Target in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase A - Wikipedia [en.wikipedia.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. pnas.org [pnas.org]

- 13. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 18. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

Akt1&PKA-IN-2: A Technical Guide for Kinase Biology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Akt1&PKA-IN-2, a potent inhibitor of Akt1 and PKA, designed for use as a research tool in kinase biology and drug discovery. This document outlines its biochemical activity, cellular effects, and provides detailed experimental protocols and conceptual frameworks for its application in research settings.

Introduction

Akt1&PKA-IN-2, also referred to as (R)-29, is a small molecule inhibitor targeting Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA).[1] It was developed through structure-activity relationship (SAR) studies and analysis of X-ray crystallographic data, leading to a novel series of amide-based inhibitors with selectivity over Cyclin-Dependent Kinase 2 (CDK2).[2] Its potent and dual-inhibitory nature makes it a valuable tool for dissecting the intricate roles of the Akt and PKA signaling pathways in various cellular processes, including cell survival, proliferation, and metabolism. This guide serves to equip researchers with the necessary information to effectively utilize Akt1&PKA-IN-2 in their studies.

Biochemical and Cellular Activity

Akt1&PKA-IN-2 demonstrates nanomolar potency against Akt1 and PKAα, with significantly lower activity against CDK2, highlighting its selectivity profile. The inhibitory activity has been quantified through various biochemical and cellular assays.

Data Presentation: Inhibitory Activity of Akt1&PKA-IN-2

| Target | IC50 (µM) | Assay Type | Notes | Reference |

| Akt1 | 0.007 | Biochemical Kinase Assay | --- | [1] |

| PKAα | 0.01 | Biochemical Kinase Assay | --- | [1] |

| CDK2a | 0.69 | Biochemical Kinase Assay | --- | [1] |

| Akt1 (Cellular) | 0.24 | PRAS40 Phosphorylation ELISA | Inhibition of Akt1-mediated PRAS40 phosphorylation in human U-87 MG glioblastoma cells after 1 hour in the presence of 5% FBS. | [1] |

Signaling Pathways

Akt1 and PKA are crucial serine/threonine kinases that regulate a multitude of cellular functions. Understanding their signaling networks is essential for interpreting the effects of Akt1&PKA-IN-2.

Akt and PKA Signaling Overview

Caption: Overview of Akt and PKA signaling pathways and the inhibitory action of Akt1&PKA-IN-2.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of Akt1&PKA-IN-2, based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol is a standard method for determining the IC50 of an inhibitor against a specific kinase.

-

Materials:

-

Recombinant human Akt1 or PKAα enzyme.

-

Specific peptide substrate for Akt1 (e.g., Crosstide) or PKA (e.g., Kemptide).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

Akt1&PKA-IN-2 stock solution in DMSO.

-

P81 phosphocellulose paper.

-

0.75% Phosphoric acid wash solution.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of Akt1&PKA-IN-2 in kinase reaction buffer.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the inhibitor dilution (or DMSO for control).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Akt1 Inhibition Assay (PRAS40 Phosphorylation ELISA)

This assay measures the ability of the inhibitor to block the phosphorylation of a downstream Akt substrate in a cellular context.

-

Materials:

-

U-87 MG cells (or other relevant cell line with active Akt signaling).

-

Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

-

Akt1&PKA-IN-2 stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

PRAS40 (Phospho-Thr246) ELISA kit.

-

BCA protein assay kit.

-

-

Procedure:

-

Seed U-87 MG cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Akt1&PKA-IN-2 (or DMSO control) in a medium containing 5% FBS for 1 hour.

-

Aspirate the medium and lyse the cells with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Perform the PRAS40 (Phospho-Thr246) ELISA according to the manufacturer's instructions, loading equal amounts of protein for each sample.

-

Measure the absorbance at the appropriate wavelength.

-

Normalize the phospho-PRAS40 signal to the total protein concentration.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the cellular IC50 value by fitting the data to a dose-response curve.

-

Experimental and Logical Workflows

Effective utilization of Akt1&PKA-IN-2 involves a structured experimental approach to characterize its effects and elucidate its mechanism of action.

Kinase Inhibitor Profiling Workflow

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor like Akt1&PKA-IN-2.

Conclusion

Akt1&PKA-IN-2 is a potent and selective research tool for investigating the roles of Akt1 and PKA in cellular signaling. Its well-defined biochemical and cellular activities, coupled with the detailed protocols provided in this guide, should enable researchers to design and execute robust experiments to further our understanding of kinase biology and its implications in health and disease. As with any pharmacological tool, careful consideration of its selectivity profile and the use of appropriate controls are paramount for the accurate interpretation of experimental results.

References

Initial Efficacy Studies of a Hypothetical Dual Akt1 and PKA Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on a specific molecule designated "Akt1&PKA-IN-2" is not available. This guide, therefore, presents a hypothetical framework for the initial efficacy studies of a dual inhibitor of Akt1 (Protein Kinase B) and PKA (Protein Kinase A). The experimental protocols and data tables are templates intended to guide research efforts for such a compound.

Introduction

Protein kinase A (PKA) and Akt (also known as Protein Kinase B) are crucial serine/threonine kinases that regulate a multitude of cellular processes, including cell growth, proliferation, metabolism, and apoptosis.[1][2][3] Dysregulation of the signaling pathways governed by these kinases is frequently implicated in various pathologies, most notably in cancer, making them attractive targets for therapeutic intervention.[3][4][5][6] A dual inhibitor targeting both Akt1 and PKA could offer a synergistic anti-cancer effect by simultaneously blocking two major survival pathways. This document outlines the foundational in vitro and in vivo studies to assess the efficacy of a novel, hypothetical dual inhibitor, herein referred to as Akt1&PKA-IN-2.

Signaling Pathways

A thorough understanding of the Akt1 and PKA signaling pathways is fundamental to elucidating the mechanism of action of a dual inhibitor.

Akt1 Signaling Pathway

The Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation.[2][7] Activation is often initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K).[8][9] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it is activated through phosphorylation.[9] Once active, Akt phosphorylates a wide array of downstream substrates to exert its effects.[7]

PKA Signaling Pathway

The PKA signaling pathway is typically activated by an increase in intracellular cyclic AMP (cAMP).[10] This increase is often triggered by the binding of hormones or neurotransmitters to G protein-coupled receptors (GPCRs), which in turn activates adenylyl cyclase to produce cAMP from ATP.[11] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[11] These catalytic subunits then phosphorylate various downstream targets, regulating processes such as metabolism and gene expression.[10]

Hypothesized Mechanism of Action of a Dual Inhibitor

A dual inhibitor of Akt1 and PKA would be expected to concurrently block both signaling cascades. This would lead to a more comprehensive inhibition of cell survival and proliferation pathways than a single-target agent.

Experimental Protocols

The following are template protocols for key in vitro and in vivo experiments to evaluate the efficacy of Akt1&PKA-IN-2.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Akt1&PKA-IN-2 against purified Akt1 and PKA enzymes.

Methodology:

-

Recombinant human Akt1 and PKA catalytic subunit are obtained.

-

A radioactive or fluorescence-based kinase assay is utilized.

-

For the radioactive assay, [γ-³²P]ATP is used as the phosphate donor and a specific peptide substrate for each kinase is used.

-

The inhibitor is serially diluted and incubated with the kinase, substrate, and ATP.

-

The reaction is allowed to proceed for a specified time at 30°C and then stopped.

-

The amount of phosphorylated substrate is quantified using a scintillation counter or phosphorimager.

-

For the fluorescence-based assay, a substrate peptide and a phosphospecific antibody are used. The signal is detected using a fluorescence plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of Akt1&PKA-IN-2 on the proliferation of cancer cell lines.

Methodology:

-

A panel of cancer cell lines with known activation status of the PI3K/Akt and/or PKA pathways is selected.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Akt1&PKA-IN-2 for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured using a plate reader.

-

The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined from the dose-response curves.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Akt1&PKA-IN-2 in a preclinical animal model.

Methodology:

-

Six to eight-week-old immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are used.

-

A human cancer cell line known to be sensitive to the inhibitor in vitro is selected.

-

Tumor cells are implanted subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Akt1&PKA-IN-2 is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

-

Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

-

At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., Western blot for phosphorylated Akt and PKA substrates).

Experimental Workflow

The logical flow of preclinical efficacy studies for a novel dual inhibitor is depicted below.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. bosterbio.com [bosterbio.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Akt signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKA Signaling → Area [lifestyle.sustainability-directory.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Determining the IC50 Values of Kinase Inhibitors Targeting Akt1 and PKA in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinases Akt (also known as Protein Kinase B or PKB) and Protein Kinase A (PKA) are crucial nodes in signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the Akt and PKA signaling pathways is a common feature in a wide range of human cancers, making them attractive targets for the development of novel anticancer therapies.[3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in cancer due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[5] Similarly, the cAMP-dependent PKA pathway has been implicated in the initiation and progression of many tumors.[6]

The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a drug in inhibiting a specific biological or biochemical function. In cancer research, determining the IC50 value of a compound against various cancer cell lines is a fundamental step in preclinical drug development. It allows for the assessment of a compound's efficacy and selectivity.